molecular formula C18H15FO4 B5818599 3-(2-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one

3-(2-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one

Cat. No. B5818599
M. Wt: 314.3 g/mol
InChI Key: RXORBSWNYTVNTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one is a synthetic compound that belongs to the class of flavonoids. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in regulating oxidative stress and inflammation.
Biochemical and Physiological Effects:
3-(2-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also reduces the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(2-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one in lab experiments is its relatively low toxicity. This compound has been shown to be safe at concentrations used in most studies. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret some of the results obtained from experiments.

Future Directions

There are several future directions for research on 3-(2-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential use in the treatment of inflammatory bowel disease (IBD). Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential drug targets.

Synthesis Methods

The synthesis of 3-(2-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one involves the reaction of 2-fluorophenol, 7-methoxy-2,8-dimethylchromen-4-one, and potassium carbonate in the presence of dimethylformamide (DMF). The reaction is carried out under reflux conditions for several hours to obtain the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

3-(2-fluorophenoxy)-7-methoxy-2,8-dimethyl-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-(2-fluorophenoxy)-7-methoxy-2,8-dimethylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FO4/c1-10-14(21-3)9-8-12-16(20)18(11(2)22-17(10)12)23-15-7-5-4-6-13(15)19/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXORBSWNYTVNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC=C3F)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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